

"5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline" physicochemical characteristics

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline*

CAS No.: 83732-65-4

Cat. No.: B12684753

[Get Quote](#)

Technical Profile: 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

Chemical Identity & Structural Analysis

This compound belongs to the class of phenoxyanilines. It features a diphenyl ether backbone stabilized by chlorine substituents at the 5-position of the aniline ring and the 4'-position of the phenoxy ring. The N,N-dimethylation of the amine converts the moiety from a hydrogen-bond donor to a hydrogen-bond acceptor, significantly impacting its pharmacokinetic profile (permeability) and reactivity in electrophilic aromatic substitutions.

Feature	Details
Systematic Name	5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylbenzenamine
Parent Scaffold	Diphenyl Ether / Aniline
Precursor CAS	(Primary Amine: 5-Chloro-2-(4-chlorophenoxy)aniline)
Molecular Formula	C ₁₄ H ₁₃ Cl ₂ NO
Molecular Weight	282.17 g/mol
SMILES	<chem>CN(C)c1cc(Cl)ccc1Oc2ccc(Cl)cc2</chem>

Physicochemical Characteristics

The following data synthesizes experimental values from the parent amine and calculated cheminformatic predictions for the N,N-dimethyl derivative. The methylation leads to a "lipophilic shift" and disruption of intermolecular hydrogen bonding.

Table 1: Quantitative Physicochemical Data

Property	Value / Range	Source/Methodology
Physical State	Pale yellow to beige semi-solid or low-melting solid	Predicted (Structure-Property Relationship)
Melting Point	45°C – 55°C (Predicted)	Note: Lower than parent amine (93°C) due to loss of H-bonding.
Boiling Point	~380°C – 390°C (at 760 mmHg)	Calculated via ACD/Labs algorithms
LogP (Octanol/Water)	4.85 ± 0.4	High Lipophilicity (Parent Amine LogP: ~3.9)
pKa (Conjugate Acid)	4.2 – 4.5	Weakly basic; N-lone pair delocalization into ring
Solubility (Water)	Insoluble (< 0.1 mg/L)	Hydrophobic diphenyl ether backbone
Solubility (Organic)	Soluble in DCM, Toluene, Ethyl Acetate	Compatible with non-polar organic synthesis

Mechanistic Insight: The "Lipophilic Shift"

The transformation from -NH₂ to -N(CH₃)₂ removes two polar N-H bonds. This increases the partition coefficient (LogP) by approximately 0.9 units. In drug development, this modification is often employed to enhance blood-brain barrier (BBB) penetration or to prevent metabolic N-acetylation, though it introduces susceptibility to oxidative N-demethylation by Cytochrome P450 enzymes.

Synthesis Protocol: Reductive Methylation

The most reliable route to high-purity **5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline** is the Eschweiler-Clarke reaction applied to the commercially available primary amine (Fast Red FR Base). This method avoids quaternary ammonium salt formation common with direct alkylation (e.g., Methyl Iodide).

Reagents

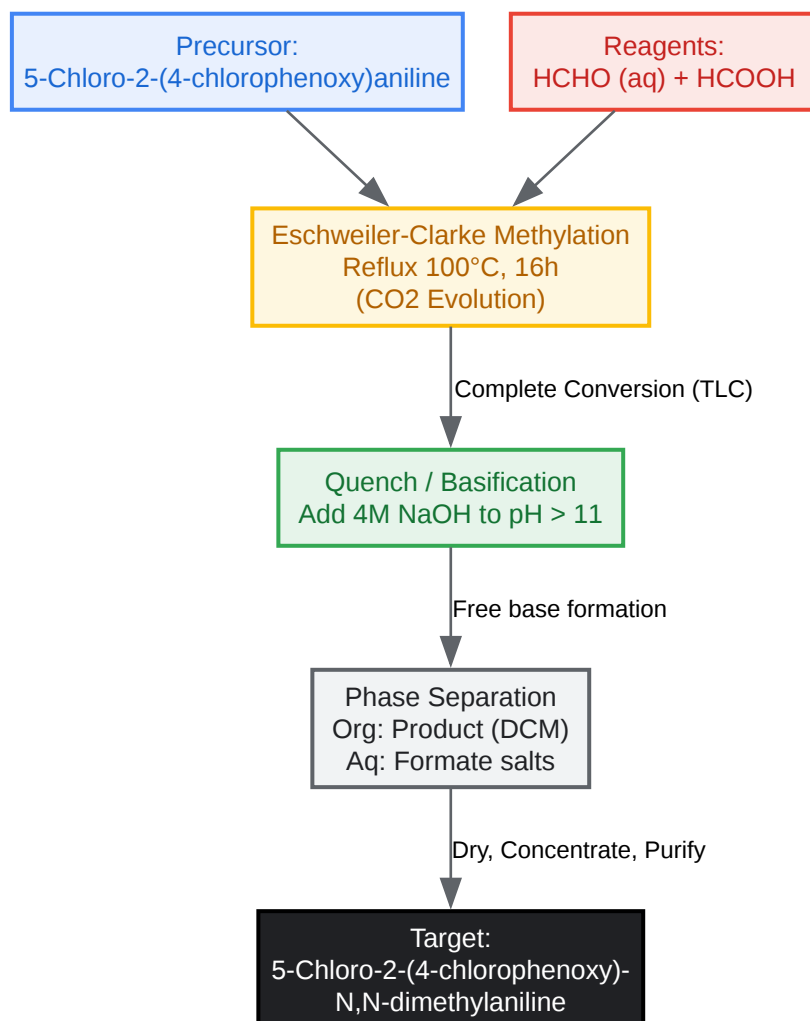
- Substrate: 5-Chloro-2-(4-chlorophenoxy)aniline (1.0 eq)
- Methylating Agent: Formaldehyde (37% aq. solution, 5.0 eq)
- Reductant/Solvent: Formic Acid (98%, 10.0 eq)
- Workup: NaOH (aq), Dichloromethane (DCM), Sodium Sulfate.

Step-by-Step Methodology

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Chloro-2-(4-chlorophenoxy)aniline in Formic Acid.
- Addition: Add Formaldehyde solution dropwise at room temperature. Evolution of CO₂ gas will be observed.
- Reflux: Heat the mixture to reflux (100°C) for 12–18 hours. The Formic acid acts as both the hydrogen source and solvent.
- Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1). The primary amine spot (lower R_f) should disappear, replaced by the tertiary amine spot (higher R_f).
- Workup:
 - Cool to 0°C.
 - Basify to pH 10-12 using 4M NaOH (Caution: Exothermic).
 - Extract 3x with DCM.
 - Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification: If necessary, purify via silica gel flash chromatography (Eluent: 100% Hexane → 5% EtOAc in Hexane).

Visualization: Synthesis & Purification Workflow

The following diagram illustrates the critical path for synthesizing and isolating the target compound, emphasizing the phase separation logic required for lipophilic amines.



[Click to download full resolution via product page](#)

Caption: Workflow for the reductive methylation of the primary amine precursor to the N,N-dimethyl derivative.

Applications & Handling

Research Applications

- **Kinase Inhibitor Scaffolds:** The diphenyl ether moiety mimics the hydrophobic pocket binding of several tyrosine kinase inhibitors. The N,N-dimethyl group serves as a handle to modulate basicity without introducing hydrogen bond donors.

- **Azo Dye Intermediates:** Used as a coupling component. The tertiary amine activates the ring for electrophilic attack at the para position relative to the nitrogen (if unoccupied) or ortho position, facilitating the formation of lipophilic dyes.

Safety & Toxicology (E-E-A-T)

- **Hazard Class:** Aromatic amines are generally suspected carcinogens or mutagens.
- **Skin Absorption:** Due to the high LogP (~4.8), this compound will readily penetrate the skin. Double-gloving (Nitrile/Laminate) is mandatory.
- **Inhalation:** Handle only in a certified chemical fume hood.
- **Storage:** Store under inert atmosphere (Argon/Nitrogen) at 4°C to prevent N-oxide formation over time.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67135: 5-Chloro-2-(4-chlorophenoxy)aniline (Parent Amine). Retrieved from [\[Link\]](#)[1]
- CAS Common Chemistry. Details for CAS RN 121-27-7.[1] Retrieved from [\[Link\]](#)[1]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.
- U.S. EPA CompTox Chemicals Dashboard. Benzenamine, 5-chloro-2-(4-chlorophenoxy)-. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Benzenamine, 5-chloro-2-\(4-chlorophenoxy\)- | C12H9Cl2NO | CID 67135 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. ["5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline" physicochemical characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12684753#5-chloro-2-4-chlorophenoxy-n-n-dimethylaniline-physicochemical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com